3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE is a complex organic compound that features a chromenone core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both chlorophenyl and methylbenzenesulfonamido groups suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE typically involves multi-step organic reactions. One common approach is to start with the chromenone core, which can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones. The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the methylbenzenesulfonamido group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly in the search for new therapeutic agents.
Industry: In industrial settings, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the biological context, but typically involve binding to active sites or allosteric sites, resulting in inhibition or activation of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 6-(4-methylbenzenesulfonamido)hexanoate
- N-(4-Chlorophenyl)-4-methylbenzenesulfonamide
- 4-Chlorophenyl derivatives
Uniqueness
What sets 3-(4-CHLOROPHENYL)-2-METHYL-4-OXO-4H-CHROMEN-7-YL 6-(4-METHYLBENZENESULFONAMIDO)HEXANOATE apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both a chromenone core and sulfonamido group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C29H28ClNO6S |
---|---|
Molecular Weight |
554.1 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C29H28ClNO6S/c1-19-7-14-24(15-8-19)38(34,35)31-17-5-3-4-6-27(32)37-23-13-16-25-26(18-23)36-20(2)28(29(25)33)21-9-11-22(30)12-10-21/h7-16,18,31H,3-6,17H2,1-2H3 |
InChI Key |
RVUUQZQYQVNCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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